molecular formula C18H17N3O3 B2808090 N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 896354-06-6

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2808090
CAS No.: 896354-06-6
M. Wt: 323.352
InChI Key: RBLRZRDQOCIMDF-UHFFFAOYSA-N
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Description

N-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a phthalazinone core linked to a 2-(o-tolyloxy)acetamide moiety via a methyl bridge. The phthalazinone scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to interact with biological targets such as kinases and DNA topoisomerases .

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-6-2-5-9-16(12)24-11-17(22)19-10-15-13-7-3-4-8-14(13)18(23)21-20-15/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRZRDQOCIMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. This intermediate is then reacted with 4-oxo-3H-phthalazin-1-ylmethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Phthalazinone Cores

(a) Oxadiazol-Phthalazinone Derivatives ()

Compounds such as 4b , 4c , and 4d share the 4-oxo-3,4-dihydrophthalazin-1-yl group but incorporate 1,3,4-oxadiazole and thioacetamide linkages. Key differences include:

  • Substituents : Sulfamoylphenyl (4b), p-tolyl (4c), and 4-chlorophenyl (4d) groups on the acetamide.
  • Physical Properties : High melting points (>200°C), indicating thermal stability. For example, 4b melts >300°C, while 4d melts at 206–208°C .
  • Synthesis : Prepared via condensation reactions in dioxane with amines, followed by recrystallization .
(b) Fluorinated Phthalazinone Derivatives ()

Compounds A22 , A23 , and B2–B5 feature fluorinated benzyl or hydrazide groups. For example:

  • A22 includes a difluorocyclohexane-carbonyl-piperazinyl group (MW: 499.23 g/mol).
  • B2–B5 vary in alkyl chain length (propyl to pentyl), with molecular weights ranging from 355.16 to 383.19 g/mol .
  • Key Contrast: Fluorine atoms likely enhance metabolic stability and binding affinity compared to the non-fluorinated o-tolyloxy group in the target compound.
(c) Chlorobenzyl-Phthalazinone Analog ()

N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (MW: 403.90 g/mol) substitutes the o-tolyloxy group with a chlorobenzyl moiety.

Analogues with Shared Acetamide Substituents

(a) N-(4-(4-Methylpiperazin-1-yl)phenyl)-2-(o-tolyloxy)acetamide ()

This compound shares the 2-(o-tolyloxy)acetamide moiety but replaces the phthalazinone core with a 4-methylpiperazinylphenyl group. The piperazine ring introduces basicity and solubility, which may improve pharmacokinetic profiles compared to the phthalazinone-based target compound .

(b) Thioacetamide-Quinazolinone Derivatives ()

Compounds 5–10 feature a quinazolinone core with thioacetamide linkages and sulfamoylphenyl substituents. For example:

  • Compound 8 has a 4-tolyl group (MW: ~315.5°C melting point).
  • Key Difference : The sulfur atom in thioacetamide may reduce oxidative stability compared to the oxygen in the target’s acetamide .

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Melting Point (°C) Key Feature Reference
Target Compound Phthalazinone o-Tolyloxy ~350–400 (estimated) N/A High lipophilicity
4b () Oxadiazol-phthalazinone Sulfamoylphenyl N/A >300 Thermal stability
A22 () Phthalazinone Difluorocyclohexane-piperazine 499.23 N/A Fluorinated, high MW
N-(4-Chlorobenzyl)... () Phthalazinone Chlorobenzyl 403.90 N/A Electron-withdrawing substituent
N-(4-Methylpiperazinylphenyl)... () Acetamide 4-Methylpiperazinylphenyl N/A N/A Enhanced solubility
Compound 8 () Quinazolinone 4-Tolyl N/A 315.5 Sulfamoyl group

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